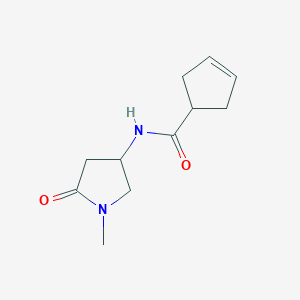
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide” is a complex compound that is composed of two main components: “(1-methyl-5-oxopyrrolidin-3-yl)urea” and “Cyclopent-3-enecarboxamide”. The former has a CAS Number of 1849297-48-8 and a molecular weight of 157.17 . The latter has a CAS Number of 50494-42-3 and a molecular weight of 111.1 .
Molecular Structure Analysis
The InChI code for “(1-methyl-5-oxopyrrolidin-3-yl)urea” is 1S/C6H11N3O2/c1-9-3-4(2-5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H3,7,8,11) . For “Cyclopent-3-enecarboxamide”, the InChI Key is XVPVECZALBQBJX-UHFFFAOYSA-N . These codes provide a precise way to describe the molecular structure of these compounds.作用機序
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide is a reversible inhibitor of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine levels in the brain, this compound has been shown to increase the levels of other neurotransmitters such as serotonin and norepinephrine. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide in lab experiments is that it is a reversible inhibitor of MAO, which allows for more precise control over the levels of neurotransmitters in the brain. Additionally, this compound has a relatively short half-life, which allows for rapid changes in neurotransmitter levels. One limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.
将来の方向性
There are a number of potential future directions for research on N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide. One area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, there is potential for the development of new drugs based on the structure of this compound that may have improved efficacy and fewer side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of other psychiatric disorders.
合成法
The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide involves the reaction of 1-methyl-5-pyrrolidin-3-one with cyclopent-3-enecarboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then purified using column chromatography or recrystallization.
科学的研究の応用
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide has been extensively studied for its use in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing symptoms of anxiety in clinical trials. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
特性
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13-7-9(6-10(13)14)12-11(15)8-4-2-3-5-8/h2-3,8-9H,4-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMZBYSHEABFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

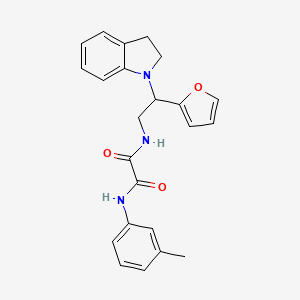
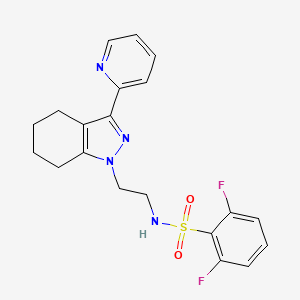
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one](/img/structure/B2790137.png)
![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)

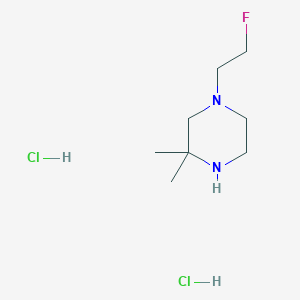
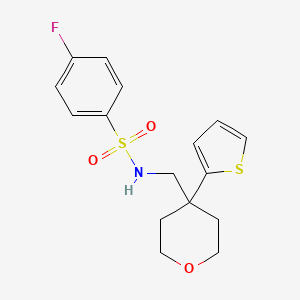
![3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2790149.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2790153.png)
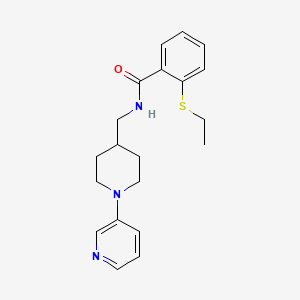
![1-(benzylthio)-N-(sec-butyl)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2790155.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid](/img/structure/B2790157.png)